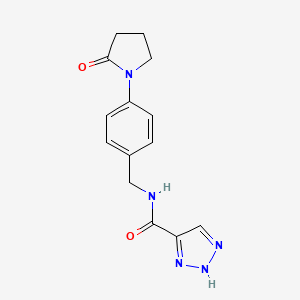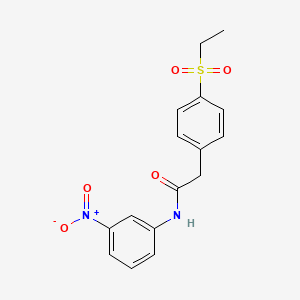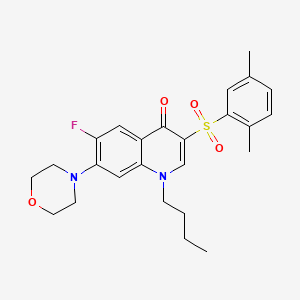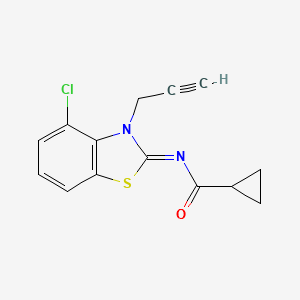
N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule. It contains a pyrrolidinone group, a benzyl group, and a triazole group . Pyrrolidinone is a five-membered lactam and a common scaffold in medicinal chemistry . The benzyl group is often used in organic synthesis, and the triazole ring is a versatile structure in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidinone group contributes to the stereochemistry of the molecule . The benzyl group and the triazole ring would add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidinone group, for example, can undergo various reactions, including ring-opening, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidinone group could influence its polarity and solubility .Scientific Research Applications
Novel Synthesis and Biological Activity
A novel series of heterocyclic compounds, including derivatives related to the chemical structure of interest, have been synthesized. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential in developing new therapeutic agents against various microbial infections (G. K. Patel & H. S. Patel, 2015).
Development of Antipsychotic Agents
Research has focused on the synthesis of heterocyclic carboxamides as potential antipsychotic agents. These studies emphasize the importance of the structural motif in enhancing the binding affinity to key neurological receptors, suggesting a path for the development of new medications for psychiatric disorders (M. H. Norman et al., 1996).
Drug-Likeness and Microbial Investigation
A study on the synthesis of dihydropyrrolone conjugates and their in vitro microbial investigation demonstrates the compound's potential in drug development. The compounds synthesized in this study showed good to moderate activity against various bacterial and fungal strains, further indicating the chemical structure's relevance in medicinal chemistry (K. Pandya et al., 2019).
Antioxidant Activity
Derivatives of the compound have been investigated for their antioxidant activity, showcasing the potential use of these compounds in preventing oxidative stress-related diseases. This research opens avenues for the development of new antioxidants that could contribute to therapeutic strategies against various chronic conditions (I. Tumosienė et al., 2019).
Anti-Avian Influenza Virus Activity
The synthesis of benzamide-based 5-aminopyrazoles and their evaluation for anti-avian influenza virus activity underline the potential of related compounds in antiviral drug development. Several synthesized compounds showed significant antiviral activities, highlighting the importance of exploring these chemical structures for new therapeutic agents against viral infections (A. Hebishy et al., 2020).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to exhibit activity as antioxidants and inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . AChE is an ubiquitous enzyme of the serine hydrolases class responsible for hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may interact with its targets (such as ache and bche) and inhibit their activity, leading to an increase in acetylcholine levels .
Biochemical Pathways
Given the potential inhibitory activity against ache and bche, it can be inferred that this compound may affect cholinergic neurotransmission .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may lead to an increase in acetylcholine levels due to the inhibition of ache and bche .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13-2-1-7-19(13)11-5-3-10(4-6-11)8-15-14(21)12-9-16-18-17-12/h3-6,9H,1-2,7-8H2,(H,15,21)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKMRXSRTWXFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride](/img/structure/B2999665.png)


![1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2999668.png)
![2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2999669.png)

![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)
![1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2999678.png)
![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)

![N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2999683.png)
![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2999684.png)


